Ethyl N-cyclohexylcarbamate

Description

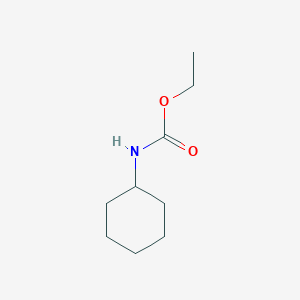

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVUHLXZFYNAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165532 | |

| Record name | Carbamic acid, cyclohexyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541-19-1 | |

| Record name | Carbamic acid, N-cyclohexyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1541-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, cyclohexyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, cyclohexyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Ethyl N-cyclohexylcarbamate?

An In-depth Technical Guide to Ethyl N-cyclohexylcarbamate

Abstract

This compound (CAS No. 1541-19-1) is a carbamate ester of significant interest in organic synthesis and medicinal chemistry.[1] Its unique structural features, combining the stability of a carbamate linkage with the lipophilic cyclohexyl group, make it a valuable building block for creating more complex molecular architectures.[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, intended for researchers, scientists, and professionals in drug development. We will delve into its structural characterization, reactivity profile, a validated synthesis protocol, and essential safety considerations to ensure its effective and safe application in a laboratory setting.

Introduction: The Role of Carbamates in Modern Chemistry

The carbamate functional group is a cornerstone in medicinal chemistry and drug design.[2][3] Structurally a hybrid of an ester and an amide, this moiety imparts a unique combination of chemical stability, proteolytic resistance, and the ability to participate in hydrogen bonding.[4][5] These characteristics make carbamates ideal as peptide bond surrogates, enhancing a molecule's ability to permeate cell membranes and improving its pharmacokinetic profile.[5] this compound serves as a prime example of a versatile carbamate, finding utility as a precursor in the synthesis of novel agrochemicals and as a scaffold for potential pharmaceutical agents.[1] Understanding its fundamental properties is therefore critical for leveraging its full potential in research and development.

Molecular Structure and Physicochemical Properties

The foundational properties of this compound are dictated by its molecular structure, which features a central carbamate linkage flanked by an ethyl group and a cyclohexyl ring.

Molecular Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 1541-19-1[1]

-

Molecular Formula: C₉H₁₇NO₂[1]

-

InChI Key: ZAVUHLXZFYNAMG-UHFFFAOYSA-N[1]

A summary of its key physical and computed properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 171.24 g/mol | [1][6] |

| Appearance | White, needle-like crystalline solid (Recrystallized) | [7] |

| Melting Point | 57 °C | [8] |

| Boiling Point | 78-83 °C at 12 Torr | [8] |

| Solubility | Soluble in alcohol, ether; Insoluble in cold water. | [9] |

| pKa (Predicted) | 12.61 ± 0.20 | [8] |

| Density (Predicted) | 1.00 ± 0.1 g/cm³ | [8] |

The melting point of 57 °C is indicative of a well-ordered crystalline solid with moderate intermolecular forces, primarily dipole-dipole interactions and van der Waals forces. Its poor solubility in cold water is expected due to the nonpolar nature of the cyclohexyl and ethyl groups, which dominate the molecule's character over the polar carbamate core.

Spectroscopic Characterization: A Guide to Structural Verification

Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques. Below is an expert interpretation of the expected spectra, which serves as a self-validating system for any researcher synthesizing or using this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments.

-

Ethyl Group: An upfield triplet (3H, corresponding to -CH₃) and a downfield quartet (2H, corresponding to -OCH₂-) are expected. The splitting pattern (n+1 rule) confirms their adjacency.

-

Cyclohexyl Group: A complex series of multiplets will appear for the 11 protons on the cyclohexyl ring. The proton on the nitrogen-bearing carbon (-NH-CH -) will be the most downfield of this group, likely a broad multiplet due to coupling with adjacent protons and the nitrogen quadrupolar effect.

-

Amine Proton: A broad singlet (1H, -NH -) will be present. Its chemical shift can be variable and it may exchange with D₂O.

-

-

¹³C NMR (Carbon-13 NMR): The carbon spectrum complements the proton data by showing the number of unique carbon environments.

-

Carbonyl Carbon: The most downfield signal will be the carbamate carbonyl carbon (-C =O), typically in the 155-160 ppm range.

-

Ethyl Group: Two signals will appear: one for the methylene carbon (-OC H₂-) and a more upfield signal for the methyl carbon (-C H₃).

-

Cyclohexyl Group: Due to the chair conformation, multiple signals are expected for the cyclohexyl carbons, with the carbon attached to the nitrogen (-C H-NH) being the most downfield of this set.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ is characteristic of the secondary amine N-H bond.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹) correspond to the sp³ C-H bonds of the ethyl and cyclohexyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ is the most prominent feature, indicative of the carbamate carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 171, corresponding to the molecular weight of the compound.[10]

-

Fragmentation: Common fragmentation pathways would involve the loss of the ethyl group (-29) or the ethoxy group (-45), and characteristic fragmentation of the cyclohexyl ring.

Chemical Properties and Reactivity

The reactivity of this compound is centered around its carbamate core, which behaves as a hybrid of an ester and an amide.[1][4]

-

Hydrolysis: Like esters, the carbamate can undergo hydrolysis under acidic or basic conditions to yield cyclohexylamine, ethanol, and carbon dioxide. However, due to resonance stabilization from the nitrogen lone pair, carbamates are generally more stable and less reactive towards hydrolysis than corresponding esters.[4] This stability is a key reason for their use in drug design.[3][4]

-

Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. This reaction involves the formation of a tetrahedral intermediate, which can then collapse to displace the ethoxide leaving group.[1]

-

N-Alkylation/Acylation: The nitrogen atom, while less nucleophilic than in a simple amine due to resonance, can still undergo reactions such as alkylation or acylation under appropriate conditions.

Experimental Protocol: Synthesis and Purification

A reliable and common method for synthesizing this compound is through the reaction of cyclohexylamine with ethyl chloroformate.[1] This is a classic nucleophilic acyl substitution.[1]

Materials and Reagents

-

Cyclohexylamine

-

Ethyl chloroformate

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate (for chromatography/recrystallization)

Step-by-Step Procedure

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Rationale: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[1] Cooling the reaction controls the exothermic nature of the addition.

-

-

Reagent Addition: Add ethyl chloroformate (1.0 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Rationale: The nitrogen of cyclohexylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.[1] Slow addition prevents a rapid exotherm and potential side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Rationale: The HCl wash removes excess triethylamine and unreacted cyclohexylamine. The bicarbonate wash removes any remaining acidic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield a white crystalline solid.[7]

The diagram below illustrates the general workflow for this synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Hazards: While specific toxicity data for this compound is limited, related carbamates can be harmful if swallowed or inhaled.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it a useful tool for synthetic and medicinal chemists. Its stable yet reactive nature, combined with straightforward synthesis, allows for its incorporation into a wide array of target molecules. This guide has provided the core technical information necessary for its confident application in a research setting, from structural verification and understanding its reactivity to safe handling and synthesis.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 129890086, ethyl N-cyclohexylsulfonyl-N-hexylcarbamate. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

PrepChem.com. Synthesis of ethyl N-methylcyclohexylcarbamate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 163641491, ethyl N-amino-N-cyclohexylcarbamate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 95183, Carbamic acid, N-cyclohexyl-, ethyl ester. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 104701057, ethyl N-[1-(2-bromoacetyl)cyclohexyl]carbamate. [Link]

-

ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

-

MDPI. (2025). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. [Link]

-

ResearchGate. Roles of the carbamate moiety in drugs and prodrugs. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19916600, N-Ethylcyclohexanecarboxamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66700323, N-ethyl-N-methylcyclohexanecarboxamide. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

-

ResearchGate. The 1 H and 13 C spectra of cyclohexyl-N,N-dimethylcarbamate (1) in CF... [Link]

-

Neuman, R. C. (2000). Organic Spectrometry. Chapter 5. [Link]

-

University of Illinois. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7591, Ethyl N-phenylcarbamate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3307288, Cyclohexyl N-cyclohexylcarbamate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbamic acid, N-cyclohexyl-, ethyl ester | C9H17NO2 | CID 95183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ethyl N-cyclohexylurethane | 1541-19-1 [amp.chemicalbook.com]

- 9. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 11. fishersci.com [fishersci.com]

Ethyl N-cyclohexylcarbamate CAS number and molecular weight.

Introduction: Unveiling Ethyl N-cyclohexylcarbamate

This compound is a carbamate ester that serves as a crucial building block in synthetic organic chemistry.[1] With the Chemical Abstracts Service (CAS) number 1541-19-1 and a molecular weight of 171.24 g/mol , this compound is a valuable precursor for creating more complex molecules.[1] Its structural stability and the presence of the carbamate functional group make it a significant component in the development of novel compounds within the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of its synthesis, properties, and applications, offering insights for laboratory research and development.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1541-19-1 | [1][2] |

| Molecular Formula | C9H17NO2 | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | ZAVUHLXZFYNAMG-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The process involves the reaction of cyclohexylamine with ethyl chloroformate.[1] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which in turn drives the reaction towards completion.[1]

Experimental Protocol

-

Reactant Preparation : In a reaction vessel, dissolve cyclohexylamine in a suitable aprotic solvent, such as dichloromethane or diethyl ether.

-

Base Addition : Add a stoichiometric equivalent of a base, for example, triethylamine or pyridine, to the solution.[1] This base will act as a scavenger for the HCl produced during the reaction.

-

Controlled Addition of Ethyl Chloroformate : Cool the reaction mixture in an ice bath. Slowly add ethyl chloroformate dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring : Allow the reaction to proceed at room temperature for a specified period. The progress can be monitored using thin-layer chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up and Purification : Upon completion, the reaction mixture is typically washed with water and brine to remove the salt byproduct and any unreacted starting materials. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification : The crude this compound can be further purified by techniques such as column chromatography or distillation to obtain a high-purity solid.[1]

Rationale Behind Experimental Choices

The choice of an aprotic solvent is to prevent any unwanted side reactions with the highly reactive ethyl chloroformate. The use of a non-nucleophilic base like triethylamine is critical as it will not compete with the cyclohexylamine in attacking the electrophilic carbonyl carbon of the ethyl chloroformate.[1] Controlling the temperature is essential to prevent the formation of side products and ensure a clean reaction profile.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound's utility extends across various scientific domains due to its versatile chemical nature.

Pharmaceutical Scaffolding

The carbamate functional group is a well-known pharmacophore present in numerous approved drugs. This compound serves as a valuable scaffold for the synthesis of novel pharmaceutical agents.[1] Its derivatives are of interest in neurochemical studies, particularly for their potential to inhibit enzymes like acetylcholinesterase.[1] Researchers utilize this compound to generate libraries for high-throughput screening and to conduct structure-activity relationship (SAR) studies.[1]

Agrochemical Development

In the field of agrochemicals, carbamates have a long history as active ingredients in herbicides and insecticides.[1] this compound can be used as a starting material for the development of new crop protection agents.

Organic Synthesis

Beyond its direct applications, this compound is an important intermediate in organic synthesis. The N-cyclohexylcarbamate moiety can act as a protecting group for amines, allowing for selective transformations on other parts of a molecule.

Mechanistic Pathway of Formation

The formation of this compound follows a well-defined nucleophilic acyl substitution mechanism.

Sources

Basic synthesis of Ethyl N-cyclohexylcarbamate from cyclohexylamine.

An In-Depth Technical Guide to the Synthesis of Ethyl N-cyclohexylcarbamate from Cyclohexylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable carbamate ester in organic and medicinal chemistry.[1] The document delineates the core chemical principles, offers a detailed and validated experimental protocol, and outlines the necessary characterization and safety procedures. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Theoretical Foundation: The Chemistry of Carbamate Synthesis

The formation of this compound from cyclohexylamine and ethyl chloroformate is a classic example of nucleophilic acyl substitution.[1] This reaction is valued for its reliability and generally high yields.[1]

Reaction Mechanism

The synthesis proceeds via a two-step addition-elimination mechanism.[2]

-

Nucleophilic Attack: The nitrogen atom of cyclohexylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of ethyl chloroformate. This initial attack forms a transient tetrahedral intermediate.[1]

-

Elimination: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled. Simultaneously, a base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the resulting hydrochloric acid byproduct and driving the reaction to completion.

The overall transformation is as follows:

Cyclohexylamine + Ethyl Chloroformate → this compound + HCl

The selection of a suitable base is critical to neutralize the HCl generated, preventing the protonation of the starting amine, which would render it non-nucleophilic. Tertiary amines like triethylamine or an excess of cyclohexylamine itself are commonly employed for this purpose.

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Experimental Protocol: A Validated Approach

This section provides a step-by-step methodology for the synthesis, purification, and characterization of this compound. The protocol is designed as a self-validating system, with explanations for each critical step.

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Anhydrous conditions are recommended for optimal yield, as ethyl chloroformate is moisture-sensitive.

| Reagent | CAS No. | Molar Mass ( g/mol ) |

| Cyclohexylamine | 108-91-8 | 99.17 |

| Ethyl Chloroformate | 541-41-3 | 108.52 |

| Triethylamine | 121-44-8 | 101.19 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Saturated Sodium Bicarbonate | Aqueous Solution | N/A |

| Brine | Aqueous Solution | N/A |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 |

| Silica Gel | 7631-86-9 | 60.08 |

Equipment

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Glass chromatography column

Experimental Workflow

Caption: Figure 2: Experimental Synthesis Workflow.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve cyclohexylamine (9.92 g, 100 mmol, 1.0 equiv.) and triethylamine (12.14 g, 120 mmol, 1.2 equiv.) in 100 mL of anhydrous dichloromethane (DCM).

-

Rationale: DCM is an excellent solvent for the reactants and is unreactive under the conditions. Triethylamine acts as an organic base to neutralize the HCl byproduct, forming triethylammonium chloride, which is easily removed during the workup. An excess of the base ensures complete neutralization.

-

-

Addition of Electrophile: Cool the stirred solution to 0°C using an ice-water bath. Add ethyl chloroformate (11.94 g, 110 mmol, 1.1 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Rationale: The reaction is exothermic. Slow, controlled addition at low temperature prevents side reactions and minimizes potential hazards associated with the volatile and reactive ethyl chloroformate.[3] A slight excess of ethyl chloroformate ensures the complete consumption of the starting amine.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting cyclohexylamine spot has disappeared.

-

Workup and Extraction: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any remaining acidic species) and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%).[1]

-

Rationale: Column chromatography is effective for separating the nonpolar product from polar impurities and any remaining high-boiling-point starting materials.

-

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain this compound as a clear oil or a low-melting solid. A typical yield is in the range of 80-95%.[4]

Product Characterization

Confirming the structure and purity of the synthesized compound is paramount. Standard analytical techniques are employed for this purpose.

| Technique | Expected Results for this compound |

| ¹H NMR | δ ~4.6 (br s, 1H, N-H), ~4.1 (q, 2H, -O-CH₂-), ~3.5 (m, 1H, N-CH-), ~1.0-2.0 (m, 10H, cyclohexyl CH₂), ~1.2 (t, 3H, -CH₃).[1] |

| ¹³C NMR | δ ~156 (C=O), ~60 (-O-CH₂-), ~50 (N-CH-), ~33, 25 (cyclohexyl CH₂), ~15 (-CH₃).[1] |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~2930, 2850 (C-H stretch), ~1700 (C=O stretch, strong), ~1530 (N-H bend). |

| Mass Spec. | Molecular Ion (M+) at m/z = 171.24. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₉H₁₇NO₂.[1] |

Safety and Hazard Management

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.

-

Ethyl Chloroformate: This substance is highly flammable, corrosive, and acutely toxic if inhaled.[5] It causes severe skin and eye burns.[6] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7]

-

Cyclohexylamine: This amine is corrosive and can cause severe skin burns and eye damage.[8] It is also harmful if swallowed or inhaled.

-

Triethylamine: A flammable liquid with a strong odor. It can cause respiratory irritation.

-

General Precautions: Ensure adequate ventilation. Have an emergency eyewash station and safety shower readily accessible. All chemical waste must be disposed of in accordance with local and federal regulations.

Conclusion

The synthesis of this compound from cyclohexylamine via nucleophilic acyl substitution is a robust and efficient method. By carefully controlling reaction parameters, particularly temperature, and employing a suitable base, high yields of the pure product can be reliably obtained. The protocol and insights provided in this guide offer a comprehensive framework for the successful execution of this synthesis in a research and development setting.

References

-

2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. MDPI. [Link]

-

Safety Data Sheet. Chem-Aqua. [Link]

-

Carbamic acid, ethyl-, ethyl ester. PubChem, National Institutes of Health. [Link]

-

Ethyl N-methylcarbamate. Organic Syntheses. [Link]

-

Ethyl cyclohexylideneacetate. Organic Syntheses. [Link]

-

Cycloate. NIST WebBook, National Institute of Standards and Technology. [Link]

-

Synthesis of (E)-N-(3-alkoxy-4-acyloxyphenylmethylene)-N-(e-cyclohexyl)amines. ResearchGate. [Link]

-

Nucleophilic Substitutions in Carbonic Acid Derivatives. Part 1. Kinetics and Mechanisms of the Reaction of Ethyl Chloroformate with Substituted Anilines. J. Chem. Soc. (B), 1971, 1192-1195. [Link]

-

Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry. [Link]

-

Ethyl chloroformate. PubChem, National Institutes of Health. [Link]

-

cyclobutylamine hydrochloride. Organic Syntheses. [Link]

-

Ethyl chloroformate. Wikipedia. [Link]

- Ethyl carbamate and its preparation method.

-

Synthesis of cyclohexyl cyclohexylcarbamate. PrepChem.com. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl N-cyclohexylurethane synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

The Versatile Carbamate Moiety: A Technical Guide to its Research Applications in Drug Discovery and Beyond

Introduction: The Understated Power of the N-Substituted Carbamate

The N-substituted carbamate, characterized by the -NHC(=O)O- functional group, is a cornerstone of modern organic and medicinal chemistry.[1][2] Often perceived as a simple linker or protecting group, this versatile moiety possesses a unique combination of stability, reactivity, and structural features that have propelled its application across a remarkable spectrum of scientific disciplines. From life-saving therapeutics to advanced agrochemicals and robust polymer materials, the carbamate linkage is a testament to the power of nuanced chemical design.[1][2][3]

This technical guide provides an in-depth exploration of the multifaceted research applications of N-substituted carbamates. Moving beyond a superficial overview, we will delve into the mechanistic underpinnings of their utility, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the "why" behind the "how," elucidating the causal relationships that govern the selection and implementation of carbamate-based strategies in experimental design.

I. The Carbamate as a Strategic Tool in Organic Synthesis: The Art of Amine Protection

In the intricate world of multi-step organic synthesis, the high reactivity and basicity of amines necessitate the use of protecting groups to prevent unwanted side reactions.[4] Carbamates have emerged as a superior choice for this purpose, offering a fine balance of stability and controlled cleavage that surpasses many traditional protecting groups like amides and sulfonamides.[4][5]

The efficacy of carbamates as protecting groups stems from the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which significantly attenuates the amine's nucleophilicity and basicity.[3][6] This electronic effect renders the protected amine inert to a wide array of reaction conditions, allowing for selective transformations at other sites within a complex molecule.[5][7]

Common Carbamate Protecting Groups and Their Orthogonal Deprotection Strategies

The true elegance of carbamate protecting groups lies in the diversity of their deprotection conditions, enabling orthogonal strategies in complex syntheses.[4][5] This allows for the selective removal of one protecting group in the presence of others, a critical capability in the synthesis of peptides and other intricate molecules.[4][5]

| Protecting Group | Structure | Deprotection Conditions |

| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA, HCl)[7][8] | |

| Cbz (Carboxybenzyl) | Catalytic hydrogenation (e.g., H₂, Pd/C)[7][8] | |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., piperidine)[5][7][8] |

Experimental Protocol: Boc Protection of a Primary Amine

This protocol details a standard procedure for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the primary amine in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add the base (e.g., TEA, 1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base scavenges the acid generated during the reaction.

-

Addition of Boc₂O: Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography if necessary.

II. N-Substituted Carbamates in Medicinal Chemistry: From Enzyme Inhibition to Prodrug Innovation

The carbamate moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[2][3][9] Its ability to act as a stable, yet reactive, functional group has been ingeniously exploited in the design of enzyme inhibitors and prodrugs.[2][9]

A. Carbamates as Enzyme Inhibitors: The Case of Acetylcholinesterase

Carbamate-based compounds are renowned for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][10] This inhibitory action is the basis for their use as insecticides and in the treatment of neurodegenerative diseases like Alzheimer's disease.[1][11][12]

The mechanism of inhibition involves the carbamoylation of a critical serine residue within the enzyme's active site.[13][14] This process renders the enzyme inactive. Unlike the irreversible phosphorylation by organophosphates, the carbamoylated enzyme can slowly undergo hydrolysis to regenerate the active enzyme, leading to a "pseudo-irreversible" or reversible inhibition, which is a key feature of their therapeutic and toxicological profiles.[10][13][15][16]

Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of a carbamate compound against AChE using the Ellman's reagent (DTNB).

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test carbamate compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test carbamate compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the phosphate buffer.

-

Add various concentrations of the test carbamate compound to the wells. Include a control well with no inhibitor.

-

Add the AChE solution to each well and incubate for a specific period to allow for enzyme-inhibitor interaction.

-

-

Initiation of Reaction:

-

Add the DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the carbamate compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

B. Carbamate-Based Prodrugs: Enhancing Therapeutic Efficacy

A significant challenge in drug development is overcoming poor physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). The prodrug approach, where a bioreversible derivative of the drug is administered, is a powerful strategy to address these limitations.[2] N-substituted carbamates are excellent choices for creating prodrugs of amines, alcohols, and phenols.[2][9][17]

The rationale behind using carbamates as prodrug linkers is their ability to mask polar functional groups, thereby increasing lipophilicity and enhancing membrane permeability.[17][18] Once absorbed, these carbamate prodrugs are designed to undergo enzymatic or chemical hydrolysis in the body to release the active parent drug.[2][19]

Sources

- 1. Carbamate - Wikipedia [en.wikipedia.org]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Carbamate-based N-Substituted tryptamine derivatives as novel pleiotropic molecules for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Carbonate and Carbamate Prodrugs [ebrary.net]

A Technical Guide to the Reactivity of the Carbamate Functional Group

Introduction: The Dual Nature of the Carbamate Bond

The carbamate functional group, characterized by the structure R-N(H)-C(=O)O-R', is a cornerstone in modern organic and medicinal chemistry.[1][2][3] Structurally, it can be viewed as a hybrid of an amide and an ester, and this duality governs its unique reactivity.[4] The delocalization of the nitrogen lone pair into the carbonyl group creates a resonance structure that imparts significant stability, similar to an amide bond.[1][4] This resonance results in a planar geometry and a rotational barrier around the C-N bond.[4] However, the presence of the ester-like oxygen atom provides a pathway for reactivity that is distinct from amides, making carbamates susceptible to specific cleavage conditions while remaining robust in others. This tunable stability is precisely why carbamates are invaluable in drug design, as prodrugs, and as protecting groups in complex syntheses.[1][2][4]

This guide provides an in-depth exploration of the synthesis, core reactivity, and strategic applications of the carbamate functional group, tailored for researchers, scientists, and drug development professionals.

The Synthesis of Carbamates: Common Methodologies

The formation of the carbamate linkage can be achieved through several reliable methods. The choice of method often depends on the starting materials' availability, substrate sensitivity, and desired scale.

From Isocyanates and Alcohols

A prevalent and direct method for carbamate synthesis involves the reaction of an isocyanate with an alcohol or phenol.[5] The reaction proceeds via nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the isocyanate.[5] This method is often high-yielding and does not typically require a catalyst for primary and secondary alcohols.[5]

Experimental Protocol: Synthesis of N-isopropylcarbamate from Isopropyl Isocyanate and Benzyl Alcohol

-

Materials: Isopropyl isocyanate, Benzyl alcohol, dry Dichloromethane (DCM).

-

Procedure:

-

To a solution of Benzyl alcohol (1.0 eq) in dry DCM under an inert atmosphere (N₂ or Ar), add Isopropyl isocyanate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-isopropylbenzylcarbamate.

-

From Chloroformates and Amines

Another widely used method is the reaction of an amine with a chloroformate. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of Benzyl N-phenylcarbamate

-

Materials: Aniline, Benzyl chloroformate, Triethylamine (TEA), dry Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve Aniline (1.0 eq) and TEA (1.2 eq) in dry THF under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add Benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography.

-

Visualizing Synthetic Pathways

Caption: Common synthetic routes to carbamates.

Core Reactivity of the Carbamate Functional Group

The reactivity of carbamates is dominated by their susceptibility to cleavage under specific conditions, a property extensively exploited in chemical synthesis and pharmacology.

Hydrolysis: Acid and Base-Catalyzed Cleavage

The stability of the carbamate bond to hydrolysis is a critical parameter, particularly in drug design.[1] Hydrolysis can be catalyzed by both acids and bases, and the rate is highly dependent on the substituents on the nitrogen and oxygen atoms.

Base-Catalyzed Hydrolysis: The mechanism of base-catalyzed hydrolysis differs for primary/secondary and tertiary amines.[4] For carbamates derived from primary or secondary amines, the reaction often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism.[6][7] The base abstracts the proton from the nitrogen, forming a carbamate anion. This anion then eliminates the alkoxide or phenoxide leaving group to form a transient isocyanate intermediate, which is rapidly hydrolyzed to the corresponding amine and carbon dioxide.[4][6] For carbamates of tertiary amines, which lack an N-H proton, hydrolysis occurs via a BAc2 (Base-catalyzed Acyl substitution) mechanism, where the hydroxide ion directly attacks the carbonyl carbon.[7]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl group toward nucleophilic attack by water. The subsequent cleavage of the C-O bond leads to the formation of the corresponding amine, alcohol, and carbon dioxide. The stability of carbamates to acid varies significantly, a feature that is central to their use as protecting groups.

Caption: Mechanisms of carbamate hydrolysis.

Carbamates as Protecting Groups for Amines

One of the most significant applications of carbamates in organic synthesis is the protection of amines.[1][8][9] The carbamate functionality effectively "tames" the nucleophilicity and basicity of the amine, allowing for selective reactions at other sites in the molecule.[9] The choice of carbamate protecting group is dictated by the desired cleavage conditions, enabling orthogonal protection strategies in multi-step syntheses.[9]

| Protecting Group | Structure | Cleavage Conditions |

| Boc (tert-butoxycarbonyl) | t-Bu-O-CO- | Strong Acid (e.g., TFA, HCl)[10][11][12] |

| Cbz (benzyloxycarbonyl) | Bn-O-CO- | Catalytic Hydrogenolysis (H₂, Pd/C)[13][14] |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fm-O-CO- | Base (e.g., Piperidine in DMF)[15][16][17] |

The Logic of Orthogonal Protection

Orthogonal protection allows for the selective removal of one protecting group in the presence of others.[18] For example, a molecule containing both a Boc and a Cbz group can have the Boc group removed with acid without affecting the Cbz group, and vice-versa with hydrogenolysis. This strategy is fundamental to complex syntheses, particularly in solid-phase peptide synthesis (SPPS).[11]

Caption: Workflow for amine protection and deprotection.

Experimental Protocol: Boc Protection and Deprotection of an Amine

Part A: Boc Protection

-

Materials: Primary or secondary amine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (THF).[10]

-

Procedure:

-

Dissolve the amine (1.0 eq) and TEA (1.2 eq) in THF.

-

Add a solution of Boc₂O (1.1 eq) in THF dropwise at room temperature.[10]

-

Stir the reaction for 2-12 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected amine.[19]

-

Part B: Boc Deprotection

-

Materials: N-Boc protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).[10]

-

Procedure:

-

Dissolve the N-Boc protected amine in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) at 0 °C.[19]

-

Stir the mixture at room temperature for 30-60 minutes. The reaction generates a t-butyl cation, which can be scavenged if necessary to prevent side reactions.[12][20]

-

Monitor the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

The resulting amine salt can be used directly or neutralized with a base.

-

Applications in Drug Development: Carbamate Prodrugs

In medicinal chemistry, the carbamate group is a key structural motif used to create prodrugs.[3][4][21] A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug.[4] Carbamates are used to mask polar functional groups like amines or hydroxyls, thereby improving properties such as:

-

Lipophilicity and Membrane Permeability: Masking a polar amine or hydroxyl group with a carbamate can increase the drug's lipophilicity, enhancing its ability to cross cell membranes and improve oral bioavailability.[2]

-

Metabolic Stability: Carbamates can protect the parent drug from rapid first-pass metabolism, prolonging its circulation time and therapeutic effect.[1][4]

-

Solubility: While often used to increase lipophilicity, specific carbamate structures can be designed to enhance water solubility for intravenous formulations.[22]

The release of the active drug from a carbamate prodrug typically occurs via enzymatic hydrolysis by esterases in the plasma or liver.[4][22] The rate of this hydrolysis is a critical design parameter, as it dictates the pharmacokinetic profile of the drug.[1]

Examples of Carbamate-Containing Drugs:

-

Rivastigmine: An acetylcholinesterase inhibitor used for Alzheimer's disease, where the carbamate moiety is crucial for its mechanism of action.[23]

-

Irinotecan: A chemotherapy agent where a carbamate linkage is part of its prodrug structure.[4]

-

Linezolid: An antibiotic containing a stable, cyclic carbamate within its core structure.[2]

Caption: The carbamate prodrug activation pathway.

Conclusion

The reactivity of the carbamate functional group is a study in controlled stability. Its amide-ester hybrid nature provides a foundation of chemical robustness that can be selectively overcome under specific acidic, basic, or enzymatic conditions. This tunable lability is the key to its widespread utility, from serving as a versatile and orthogonal protecting group in the synthesis of complex molecules to acting as a bioreversible linker in the design of effective prodrugs. A thorough understanding of the mechanisms governing carbamate formation and cleavage is essential for researchers and scientists aiming to harness its full potential in organic synthesis and drug development.

References

-

Šačiragić, A., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

-

Asymmetric Catalyst. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Harris, P. A., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643-4646. [Link]

-

SK. (2014). Carbamate Protective Groups. Chem-Station International Edition. [Link]

-

(n.d.). Carbonate and Carbamate Prodrugs. Recent Advancement in Prodrugs. [Link]

-

Hegarty, A. F., & Frost, L. N. (1973). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728. [Link]

-

Sankar, J., et al. (2024). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. [Link]

-

Gümüş, M. K., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(16), 7900-7910. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]

-

Harris, P. A., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]

-

Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Common Organic Chemistry. [Link]

-

Shapiro, A. B. (2021). Can we remove the fmoc group after peptide cleavage?. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. ResearchGate. [Link]

-

ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb (primary carbamates) and (b) BAC2 (secondary carbamates). ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of isocyanates from carbamates. ResearchGate. [Link]

- Google Patents. (n.d.). Method for making carbamates, ureas and isocyanates.

-

Mindl, J. (2000). Structure and Reactivity of Carbamates. Chemické Listy, 94(3). [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5143. [Link]

-

wildvineyard. (2020). Hydrolysis of carboxylic and carbonic acid derivatives. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 10. jk-sci.com [jk-sci.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. researchgate.net [researchgate.net]

- 17. chempep.com [chempep.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 21. researchgate.net [researchgate.net]

- 22. Carbonate and Carbamate Prodrugs [ebrary.net]

- 23. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl N-cyclohexylcarbamate structural formula and 3D conformation.

Introduction

Ethyl N-cyclohexylcarbamate (CAS No. 1541-19-1) is a carbamate ester of significant interest in synthetic organic and medicinal chemistry.[1] Carbamates, as a functional group, are structurally hybrids of esters and amides, conferring unique stability and reactivity profiles. This unique nature makes them valuable isosteres for amide and ester functionalities in drug design and essential components in agrochemicals.[1] This guide provides an in-depth analysis of the structural and conformational properties of this compound, underpinned by spectroscopic data and computational insights. We will explore its synthesis, three-dimensional nature, and the analytical methodologies required for its definitive characterization, providing researchers and drug development professionals with a comprehensive resource.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1541-19-1 | [1] |

| Molecular Formula | C₉H₁₇NO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | [1] |

| IUPAC Name | ethyl cyclohexylcarbamate | N/A |

| InChI Key | ZAVUHLXZFYNAMG-UHFFFAOYSA-N | [1] |

| Physical State | Solid (at STP) | [1] |

| Boiling Point | Data not available; Estimated to be >200 °C | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

Part 1: Synthesis and Mechanistic Insights

The most direct and reliable method for synthesizing this compound is through the nucleophilic acyl substitution reaction between cyclohexylamine and ethyl chloroformate.[1] This reaction is valued for its high yield and operational simplicity.

Reaction Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.[1]

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine (TEA), is added to the reaction mixture. Its purpose is to neutralize the hydrochloric acid (HCl) byproduct formed, driving the equilibrium towards the product.[1]

Synthesis Workflow Diagram

Caption: Workflow for the structural confirmation of the target compound.

Part 3: Applications in Research and Development

This compound serves primarily as a versatile building block and chemical intermediate. [1]

-

Pharmaceutical Scaffolding: The carbamate linkage is a key structural motif in many approved drugs. This compound provides a lipophilic cyclohexyl group coupled with a stable carbamate linker, making it a valuable starting point for the synthesis of novel therapeutic agents. [1]* Agrochemical Development: The carbamate functional group is prevalent in herbicides and insecticides. Derivatives of this compound are synthesized and screened for potential agrochemical activity. [1]* Structure-Activity Relationship (SAR) Studies: By serving as a core scaffold, the molecule allows for systematic modification of the cyclohexyl or ethyl moieties. Researchers utilize these derivatives to probe how structural changes affect biological activity, for instance, in the inhibition of key enzymes like acetylcholinesterase. [1]

Part 4: Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative procedure and must be performed with appropriate safety precautions by trained personnel.

Reagents and Materials:

-

Cyclohexylamine

-

Ethyl chloroformate

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath. Operate within a fume hood.

-

Reagent Charging: To the flask, add cyclohexylamine (e.g., 10.0 g, 0.101 mol) and anhydrous DCM (100 mL). Add triethylamine (e.g., 11.2 g, 0.111 mol, ~1.1 eq). Stir the solution until homogeneous.

-

Addition: Add ethyl chloroformate (e.g., 11.0 g, 0.101 mol, 1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate (triethylammonium chloride) will form. [1]4. Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound as a solid.

Protocol: Structural Characterization by NMR Spectroscopy

Instrumentation and Sample Prep:

-

NMR Spectrometer (e.g., 400 MHz)

-

NMR tubes, deuterated solvent (e.g., CDCl₃), micropipettes

-

Tetramethylsilane (TMS) as an internal standard (often included in the solvent)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing and Interpretation:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, integration, and splitting patterns (multiplicity) to assign signals to the specific protons and carbons in the molecule, comparing the results with the expected values in Table 2.

-

References

-

ethyl n-methylcarbamate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Chen, Y., Zhang, H., & Zhou, L. (2006). Mthis compound. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3757–o3758. [Link]

-

Shahwar, D., et al. (2010). Phenyl N-cyclohexylcarbamate. Acta Crystallographica Section E: Crystallographic Communications, 66, o22. [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

The 1 H and 13 C spectra of cyclohexyl-N,N-dimethylcarbamate (1) in CF... (n.d.). ResearchGate. [Link]

-

IR spectra of N-cyclohexyl-o-nitrophenylcarbamate. (n.d.). ResearchGate. [Link]

-

Jalbout, A. F., Li, X.-H., Trzaskowski, B., & Raissi, H. (2006). Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N-dimethylaminecyclohexyl 1-N',N'-dimethylcarbamate. Eclética Química, 31(1), 53-62. [Link]

Sources

A Technical Guide to the Solubility of Ethyl N-cyclohexylcarbamate in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of ethyl N-cyclohexylcarbamate, a compound of interest in pharmaceutical and materials science research. Recognizing the critical role of solubility in drug development and chemical synthesis, this document offers both theoretical insights and practical methodologies for researchers and scientists. In the absence of extensive published quantitative data, this paper presents a reasoned estimation of solubility based on fundamental chemical principles, alongside a detailed protocol for its empirical determination.

Understanding the Molecular Profile of this compound

This compound (CAS No: 1541-19-1, Molecular Weight: 171.24 g/mol ) is a carbamate ester characterized by a central carbamate functional group flanked by an ethyl group and a non-polar cyclohexyl ring. This molecular architecture is key to understanding its solubility behavior.

The carbamate group (-NHCOO-) possesses a polar character due to the presence of nitrogen and oxygen atoms, which can participate in hydrogen bonding—acting as a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl and ester oxygens).[1] However, the bulky and non-polar cyclohexyl ring, along with the ethyl group, imparts a significant hydrophobic character to the molecule. This duality suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Predicted Solubility in a Spectrum of Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various organic solvents by considering their polarity, dielectric constant, and hydrogen bonding capabilities.[2] Solvents with properties that can effectively interact with both the polar carbamate core and the non-polar alkyl appendages are expected to be the most effective.

The following table provides an estimated qualitative and quantitative solubility of this compound at ambient temperature (approximately 25°C). This data is hypothetical and intended to serve as a practical starting point for experimental work.

| Solvent | Solvent Class | Polarity Index (P')[3][4] | Dielectric Constant (ε) at 20°C[5][6] | Predicted Solubility (Qualitative) | Predicted Solubility ( g/100 mL) | Rationale for Prediction |

| Hexane | Non-polar | 0.1 | 1.88 | Sparingly Soluble | < 1 | The highly non-polar nature of hexane interacts well with the cyclohexyl group but poorly with the polar carbamate moiety, leading to low solubility. |

| Toluene | Non-polar (Aromatic) | 2.4 | 2.38 | Soluble | 10 - 20 | Toluene's aromatic ring can induce dipole interactions with the carbamate group, while its overall non-polar character accommodates the cyclohexyl ring, resulting in good solubility. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 8.93 | Very Soluble | > 30 | DCM's polarity is sufficient to solvate the carbamate group, and it can also effectively solvate the non-polar parts of the molecule. |

| Chloroform | Polar Aprotic | 4.1 | 4.81 | Very Soluble | > 30 | Similar to DCM, chloroform is an excellent solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Very Soluble | > 30 | Ethyl acetate can act as a hydrogen bond acceptor and has a moderate polarity, allowing it to interact favorably with both the polar and non-polar regions of the solute. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Very Soluble | > 30 | Acetone is a strong polar aprotic solvent that can effectively solvate the carbamate group, leading to high solubility. |

| Ethanol | Polar Protic | 4.3 | 24.5 | Soluble | 15 - 25 | Ethanol can act as both a hydrogen bond donor and acceptor, interacting well with the carbamate group. However, its polarity might be slightly too high for optimal interaction with the cyclohexyl ring, leading to slightly lower solubility than polar aprotic solvents. |

| Methanol | Polar Protic | 5.1 | 32.7 | Moderately Soluble | 5 - 15 | Methanol is more polar than ethanol and a stronger hydrogen bond donor. This increased polarity may lead to less favorable interactions with the non-polar cyclohexyl group, thus reducing solubility compared to ethanol. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Very Soluble | > 30 | DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Very Soluble | > 30 | As a powerful polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given solvent. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume or weight of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.[9]

-

After the agitation period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute a known volume or weight of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the samples.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, it is crucial to control the temperature during solubility determination.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively solvate both the polar and non-polar regions of the molecule will exhibit the highest dissolving power.[2]

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

Conclusion

While specific experimental data on the solubility of this compound is not widely published, a strong understanding of its molecular structure and the principles of solubility allows for reasoned predictions of its behavior in various common organic solvents. This guide provides a theoretical framework for these predictions and, more importantly, a robust experimental protocol for their empirical validation. By following the outlined methodology, researchers can confidently determine the solubility of this compound, a critical parameter for its successful application in drug development and chemical synthesis.

References

-

Burdick & Jackson. Dielectric Constant. Honeywell.

-

ChemTalk. A Deep Dive into Common Organic Solvents. ChemTalk.

-

Hunter, C. A. Dissecting Solvent Effects on Hydrogen Bonding. PMC, National Center for Biotechnology Information, 2018.

-

Avdeef, A. A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate, 2019.

-

CSUB Department of Chemistry. Lab 14: Qualitative Organic Analysis.

-

LibreTexts. Illustrated Glossary of Organic Chemistry - Dielectric constant.

-

Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.

-

Quora. How can you determine the solubility of organic compounds?.

-

Sigma-Aldrich. Dielectric Constants of Common Solvents.

-

Burdick & Jackson. Polarity Index. Honeywell.

-

Scribd. Solvent Polarity Index Table.

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

YouTube. Solubility Tests - Identification of Unknowns (Part 1).

-

Wikipedia. Solvent.

-

Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf.

-

Scribd. Dielectric Constants of Common Solvents.

-